Cas no 1089330-66-4 (4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester)

4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a specialized heterocyclic compound featuring a thiophene core substituted with chlorosulfonyl, trifluoromethyl, and ester functional groups. Its structural complexity and reactive chlorosulfonyl moiety make it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or agrochemicals. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic substitution or cross-coupling reactions. The trifluoromethyl group contributes to metabolic stability, while the ester functionality allows for further derivatization. This compound is suited for applications requiring precise functional group manipulation in medicinal chemistry or material science research. Proper handling is essential due to its potential sensitivity to moisture and reactivity.
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester structure
1089330-66-4 structure
Product name:4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
CAS No:1089330-66-4
MF:C13H7Cl2F3O4S2
Molecular Weight:419.223489999771
MDL:MFCD11227170
CID:4679596

4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 4-(4-CHLORO-PHENYL)-3-CHLOROSULFONYL-5-TRIFLUOROMETHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
    • 4-(4-chlorophenyl)-3-chlorosulfonyl-5-trifluoromethylthiophene-2-carboxylic acid methyl ester
    • 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
    • MDL: MFCD11227170
    • インチ: 1S/C13H7Cl2F3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-2-4-7(14)5-3-6/h2-5H,1H3
    • InChIKey: REWOTBMXNIBVSC-UHFFFAOYSA-N
    • SMILES: ClS(C1=C(C(=O)OC)SC(C(F)(F)F)=C1C1C=CC(=CC=1)Cl)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 571
  • トポロジー分子極性表面積: 97.1

4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB301992-500 mg
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; .
1089330-66-4 95%
500mg
€221.60 2023-04-26
abcr
AB301992-5g
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; .
1089330-66-4 95%
5g
€900.30 2025-03-19
abcr
AB301992-500mg
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; .
1089330-66-4 95%
500mg
€221.60 2025-03-19
Key Organics Ltd
AS-5797-1g
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
1089330-66-4 >95%
1g
£188.00 2025-02-09
TRC
C114555-250mg
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
1089330-66-4
250mg
$ 470.00 2022-06-06
TRC
C114555-500mg
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
1089330-66-4
500mg
$ 785.00 2022-06-06
abcr
AB301992-5 g
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; .
1089330-66-4 95%
5g
€900.30 2023-04-26
abcr
AB301992-1g
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; .
1089330-66-4 95%
1g
€311.30 2025-03-19
Key Organics Ltd
AS-5797-0.5g
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
1089330-66-4 >95%
0.5g
£120.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1812778-5g
Methyl 4-(4-Chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)thiophene-2-carboxylate
1089330-66-4 ≥95%
5g
¥12436.00 2024-08-09

4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester 関連文献

4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl esterに関する追加情報

Introduction to 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester (CAS No. 1089330-66-4)

4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1089330-66-4, is characterized by its complex molecular structure, which includes multiple functional groups such as chloro, sulfonyl, and trifluoromethyl substituents. These features contribute to its unique chemical properties and potential applications in the development of novel therapeutic agents.

The molecular structure of 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester consists of a thiophene core, which is a heterocyclic aromatic compound known for its stability and versatility in medicinal chemistry. The presence of chloro and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further investigation in drug design. Additionally, the sulfonyl group introduces a polar region that can interact with biological targets, potentially improving binding affinity and selectivity.

In recent years, there has been a growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have shown that compounds containing the thiophene scaffold exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester may contribute to its unique pharmacological profile, making it a valuable scaffold for drug discovery.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs. The combination of electron-withdrawing and electron-donating groups in its structure allows for fine-tuning of its biological activity. For instance, the chlorosulfonyl group can serve as a hinge binder in protein-protein interactions, while the trifluoromethyl group can enhance binding affinity through halogen bonding. These features make 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester an excellent candidate for further optimization through structure-based drug design.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions are often employed to construct the desired molecular framework. The synthesis process also necessitates rigorous purification methods to remove any by-products or impurities that could affect the compound's biological activity.

In terms of biological evaluation, preliminary studies have suggested that 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester exhibits promising activity against certain disease-causing targets. For example, it has shown potential in inhibiting enzymes involved in cancer cell proliferation and inflammation pathways. These findings are supported by computational modeling studies that predict favorable interactions between the compound and its target proteins.

The role of computational chemistry in the development of new drugs cannot be overstated. Molecular docking simulations and quantum mechanical calculations have been instrumental in understanding the binding mode of this compound with biological targets. These computational approaches provide valuable insights into how the molecule interacts with its target at the atomic level, guiding further modifications to enhance its potency and selectivity.

Future research directions for 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester include exploring its mechanism of action and optimizing its pharmacokinetic properties. Additionally, investigating its potential use in combination therapies may yield synergistic effects that could improve treatment outcomes. The development of novel drug candidates is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists.

The impact of this compound on drug discovery is significant due to its unique structural features and potential biological activities. As research continues to uncover new therapeutic applications for thiophene derivatives, compounds like 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester are likely to play a crucial role in developing next-generation pharmaceuticals. The ongoing investigation into this molecule underscores the importance of innovative approaches in addressing unmet medical needs.

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(CAS:1089330-66-4)4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
A1102262
Purity:99%/99%
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Price ($):184.0/533.0